- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

91-61-2 structure
Produktname:6-Methyl-1,2,3,4-tetrahydroquinoline
6-Methyl-1,2,3,4-tetrahydroquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2,3,4-Tetrahydro-6-methylquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Civettal
- Quinoline, 1,2,3,4-tetrahydro-6-methyl-
- Quinoline, tetrahydro-6-methyl-
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 0I67838Y8K
- 6-methyl-1,2,3,4-tetrahydro-quinoline
- p-Methyltetrahydroquinoline
- DSSTox_CID_27444
- DSSTox_RID_82351
- DSSTox_GSID_47444
- XOKMRXSMOHCNIX-UHFFFAOYSA-
- NSC65606
- Tox
- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
- 6-Methyltetrahydroquinoline
- NSC 65606
-
- MDL: MFCD00023887
- Inchi: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
- InChI-Schlüssel: XOKMRXSMOHCNIX-UHFFFAOYSA-N
- Lächelt: C1C(C)=CC2=C(NCCC2)C=1
- BRN: 122515
Berechnete Eigenschaften
- Genaue Masse: 147.10500
- Monoisotopenmasse: 147.105
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 133
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 12
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Dichte: 0.99g/cm3
- Schmelzpunkt: 36-38°C
- Siedepunkt: 262-263°C 712mm
- Flammpunkt: 262-263°C/712mm
- Brechungsindex: 1.539
- Wasserteilungskoeffizient: Unlöslich in Wasser.
- PSA: 12.03000
- LogP: 2.49110
6-Methyl-1,2,3,4-tetrahydroquinoline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Code der Gefahrenkategorie: 20/21/22
- Sicherheitshinweise: S26-S36/37/39
- Risikophrasen:R20/21/22
- TSCA:Yes
6-Methyl-1,2,3,4-tetrahydroquinoline Zolldaten
- HS-CODE:2933499090
- Zolldaten:
China Zollkodex:
2933499090Übersicht:
2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
6-Methyl-1,2,3,4-tetrahydroquinoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21231-5.0g |
6-methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 95% | 5g |
$145.0 | 2023-05-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15245-50g |
6-Methyl-1,2,3,4-tetrahydroquinoline, 98% |
91-61-2 | 98% | 50g |
¥5689.00 | 2023-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2023-09-02 | |
Life Chemicals | F2190-0535-10g |
"6-Methyl-1,2,3,4-tetrahydroquinoline" |
91-61-2 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278533-10g |
6-Methyl-1,2,3,4-tetrahydroquinoline, |
91-61-2 | 10g |
¥812.00 | 2023-09-05 | ||
Life Chemicals | F2190-0535-5g |
"6-Methyl-1,2,3,4-tetrahydroquinoline" |
91-61-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
Chemenu | CM144672-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
$215 | 2021-08-05 | |
Apollo Scientific | OR925199-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 5g |
£86.00 | 2025-02-21 | |
Enamine | EN300-21231-25.0g |
6-methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 95% | 25g |
$455.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2022-06-10 |
6-Methyl-1,2,3,4-tetrahydroquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 8 h, 1 MPa, 30 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 24 h, 100 atm, 100 °C
Referenz
- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic CompoundsCatalysts, 2023, 13(4),,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Referenz
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron , Carbon , Phosphorus Solvents: Heptane ; 20 h, 4 MPa, 150 °C
Referenz
- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformationsNature Communications, 2020, 11(1),,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C
Referenz
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic AcidChemistry - A European Journal, 2016, 22(48), 17151-17155,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Water Solvents: 1,4-Dioxane ; 12 h, 25 °C
Referenz
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalystNature Communications, 2022, 13(1),,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate , Nickel silicide (Ni17Si3) Solvents: Water ; 24 h, 30 bar, 130 °C
Referenz
- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous MediaACS Applied Nano Materials, 2022, 5(4), 5625-5630,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 10 h, 120 °C
Referenz
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline CompoundsACS Catalysis, 2016, 6(9), 5816-5822,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 , Carbon nitride (C3N4) (catalyst support) Solvents: Water ; 7 h, 80 °C
Referenz
- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticlesTetrahedron, 2022, 114,,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Alumina , Rhodium Solvents: Methanol ; 1 h, 50 bar, rt
Referenz
- Solvent dependent regioselective hydrogenation of substituted quinolinesSynlett, 2004, (15), 2827-2829,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Referenz
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Triethylaluminum , Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane
Referenz
- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthaleneJournal of Molecular Catalysis, 1988, 48(2-3), 277-83,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 70 °C
Referenz
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt CatalystSynthesis, 2022, 54(3), 629-642,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C
Referenz
- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolinesJournal of Catalysis, 2022, 414, 101-108,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ; 20 h, 110 °C
Referenz
- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic SpeciesJournal of the American Chemical Society, 2009, 131(24), 8410-8412,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane
Referenz
- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ringJournal of Heterocyclic Chemistry, 1987, 24(5), 1477-83,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: 2773914-78-4 Solvents: Water ; 12 h, pH 3.5, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acidDalton Transactions, 2022, 51(21), 8258-8265,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 20 h, 2 MPa, 70 °C
Referenz
- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic HeterocyclesChemistry - A European Journal, 2023, 29(30),,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ; 16 h, 4 atm, 120 °C
Referenz
- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalystsMolecular Catalysis, 2020, 496,,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 16 h, 30 bar, 120 °C
Referenz
- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storageChemical Communications (Cambridge, 2019, 55(34), 4969-4972,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Tetrahydrofuran ; 18 h, 10 atm, 60 °C
Referenz
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivativesCatalysis Science & Technology, 2023, 13(8), 2508-2516,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt , Silica , Graphene (N-doped) Solvents: Methanol ; 24 h, 100 bar, 100 °C
Referenz
- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene CompositesEuropean Journal of Organic Chemistry, 2021, 2021(47), 6616-6625,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine , Carbon (nitrogen-doped, cobalt nanoparticle-decorated) , Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ; 12 h, 1.5 MPa, 120 °C
Referenz
- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-HeterocyclesAngewandte Chemie, 2018, 57(35), 11262-11266,
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ; 24 h, 50 bar, rt → 100 °C
Referenz
- General and Chemoselective Copper Oxide Catalysts for Hydrogenation ReactionsACS Catalysis, 2019, 9(5), 4302-4307,
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C
Referenz
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and RecyclabilityAdvanced Synthesis & Catalysis, 2017, 359(6), 933-940,
6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials
6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products
6-Methyl-1,2,3,4-tetrahydroquinoline Verwandte Literatur
-
2. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042
-
Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214
-
Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline

Reinheit:99%
Menge:25g
Preis ($):232.0